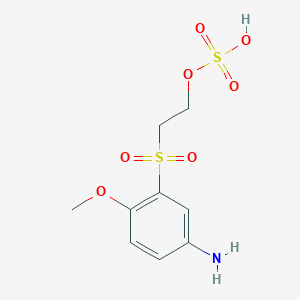4-Anisidine-2-SS-hydroxyethyl sulfone sulfate ester
CAS No.:
Cat. No.: VC18427991
Molecular Formula: C9H13NO7S2
Molecular Weight: 311.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13NO7S2 |
|---|---|
| Molecular Weight | 311.3 g/mol |
| IUPAC Name | 2-(5-amino-2-methoxyphenyl)sulfonylethyl hydrogen sulfate |
| Standard InChI | InChI=1S/C9H13NO7S2/c1-16-8-3-2-7(10)6-9(8)18(11,12)5-4-17-19(13,14)15/h2-3,6H,4-5,10H2,1H3,(H,13,14,15) |
| Standard InChI Key | IYCQPSBMWVFILT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)N)S(=O)(=O)CCOS(=O)(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 4-methoxyaniline (anisidine) backbone linked to a β-hydroxyethyl sulfone sulfate ester group. This configuration grants bifunctionality: the aromatic amine group participates in diazo coupling reactions, while the sulfonate ester enhances water solubility and reactivity with cellulose fibers in dyes . The precise arrangement is critical for its role as a dye precursor, as the sulfate ester acts as a leaving group during covalent bond formation with substrates .
Physical and Chemical Characteristics
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₇S₂ | |
| Molecular Weight | 311.33 g/mol | |
| Purity | ≥90% (industrial grade) | |
| Appearance | Solid, typically off-white | |
| Solubility | Moderate in polar solvents |
The compound’s sulfate ester group hydrolyzes under acidic or alkaline conditions, necessitating careful handling during storage and application . Its stability in aqueous media is limited, requiring anhydrous environments for long-term preservation .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 4-anisidine-2-SS-hydroxyethyl sulfone sulfate ester involves four principal steps, as outlined in patent CN101255128A :
-
Condensation: Nitrohalobenzene reacts with β-mercaptoethanol in a solvent medium, forming 4-nitrophenyl-β-hydroxyethyl thioether.
-
Oxidation: Hydrogen peroxide oxidizes the thioether to a sulfone group, yielding 4-nitrophenyl-β-hydroxyethyl sulfone.
-
Reduction: Catalytic hydrogenation converts the nitro group to an amine, producing 4-aminophenyl-β-hydroxyethyl sulfone.
-
Esterification: Sulfuric acid esterifies the hydroxyl group, finalizing the sulfate ester moiety.
This method avoids chlorosulfonic acid, reducing corrosive byproducts and environmental waste . The final product achieves >95% esterification efficiency, with amino and sulfate ester functionalities optimized for dye synthesis .
Industrial-Scale Production Challenges
Industrial manufacturing requires precise control over reaction temperatures (30–100°C) and hydrogen pressures (5–60 kg/cm²) to prevent side reactions . Impurities such as unreacted nitro intermediates or over-oxidized sulfones must be minimized through iterative washing and distillation . Suppliers like AK Scientific and Waterstone Technology employ advanced purification techniques, including recrystallization and column chromatography, to meet ≥90% purity standards .
Applications in Dye Chemistry and Beyond
Reactive Dye Intermediates
The compound’s primary application lies in synthesizing Reactive Blue dyes, where it serves as a key electrophilic intermediate. Upon exposure to alkaline conditions, the sulfate ester undergoes elimination, generating a vinyl sulfone group that covalently bonds to hydroxyl groups in cellulose fibers . This mechanism ensures colorfastness and wash resistance in textiles, critical for industrial dyeing processes .
Emerging Applications in Organic Synthesis
| Supplier | Location | Purity | Packaging Options |
|---|---|---|---|
| AK Scientific, Inc. | United States | 95%+ | R&D, bulk orders |
| Waterstone Technology | United States | 90%+ | Pilot-scale batches |
| Ivy Fine Chemicals | United States | 95%+ | Custom synthesis |
Pricing varies by quantity, with bulk orders (≥1 kg) averaging $150–$300 per gram . Suppliers emphasize compliance with research-use-only guidelines, prohibiting human or veterinary applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume